molecular formula C17H14ClN3O2S B2604782 N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-36-0

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2604782
CAS RN: 941985-36-0
M. Wt: 359.83
InChI Key: BMMCUBCADGQCCO-UHFFFAOYSA-N
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Description

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, also known as CBX-8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBX-8 is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, such as those synthesized from substituted benzamides, have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds, compared to reference drugs like etoposide, have shown promising IC50 values, indicating their potential in cancer treatment strategies (Ravinaik et al., 2021).

Antimicrobial Activity

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial properties have been a focus of several studies. These compounds have been tested against a range of gram-positive and gram-negative bacteria, as well as fungi, displaying significant antibacterial and antifungal activities. Such findings underscore the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Desai et al., 2016).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities, with certain compounds showing good efficacy against Bursaphelenchus xylophilus, a nematode pest. These findings indicate the potential of 1,3,4-oxadiazole derivatives in agricultural applications, particularly in the development of new nematicides (Liu et al., 2022).

Antitubercular Activity

The exploration of 1,3,4-oxadiazole derivatives for their antitubercular activity has led to the identification of compounds with significant efficacy against Mycobacterium tuberculosis. This highlights the potential role of these derivatives in combating tuberculosis, a major global health challenge (Nayak et al., 2016).

properties

IUPAC Name

N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMCUBCADGQCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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